![molecular formula C7H14FO5PS B6610489 diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate CAS No. 2763755-46-8](/img/structure/B6610489.png)
diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is an organophosphorus compound with the molecular formula C7H14FO5PS This compound is notable for its unique structural features, which include a cyclopropyl ring and a fluorosulfonyl group
Mecanismo De Acción
Target of Action
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is a versatile building block in organic synthesis . It has been shown to interact with targets such as Cholinesterase and Diacylglycerol acyltransferase/mycolyltransferase Ag85C . These targets play crucial roles in biological processes, including neurotransmission and mycobacterial cell wall biosynthesis, respectively .
Mode of Action
The compound’s mode of action involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction with its targets leads to changes in their activity, which can have significant effects on the biological processes they are involved in .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been shown to result in greater knockdown of a targeted protein when installed on the terminus of an oligonucleotide, compared to its unmodified phosphate derivative . This suggests that it may influence pathways related to protein synthesis and degradation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For example, it has been shown to result in greater knockdown of a targeted protein when compared to its unmodified phosphate derivative . This suggests that it may have potential applications in the field of gene silencing and RNA interference .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its interaction with its targets can be affected by the presence of other chemical entities in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of triflic anhydride as a chemoselective activating agent, which allows for the modular preparation of phosphonylated derivatives . This procedure enables flexible substitution with a broad range of nucleophiles, including oxygen, sulfur, nitrogen, and carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl phosphonates, while substitution reactions can produce a variety of phosphonylated derivatives.
Aplicaciones Científicas De Investigación
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates and fluorosulfonyl derivatives, such as diethyl phosphonate and fluorosulfonyl cyclopropane.
Uniqueness
Diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate is unique due to its combination of a cyclopropyl ring and a fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-diethoxyphosphorylcyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FO5PS/c1-3-12-14(9,13-4-2)7(5-6-7)15(8,10)11/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCKROHCALVBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)(=O)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
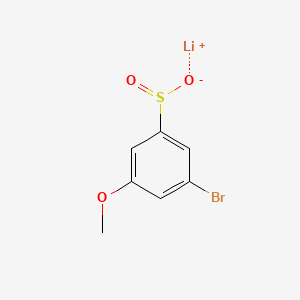
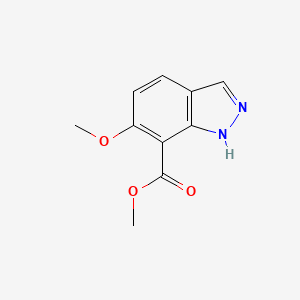
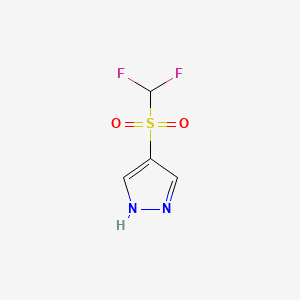
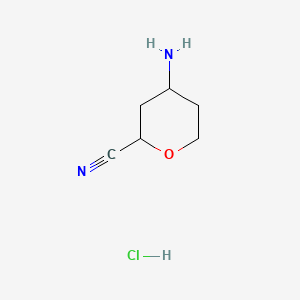
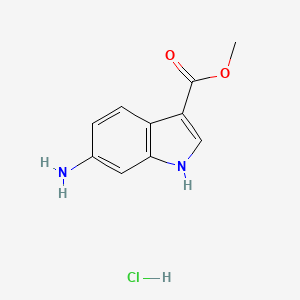
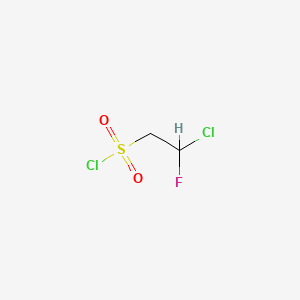
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
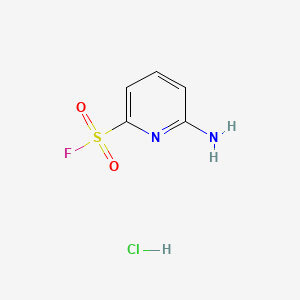
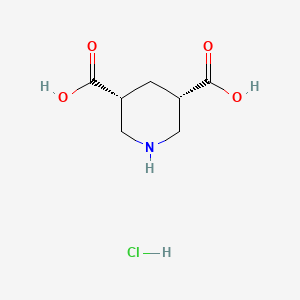
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)

